molecular formula C10H18N4O B2508512 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide CAS No. 2101197-83-3

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2508512
CAS No.: 2101197-83-3
M. Wt: 210.281
InChI Key: HYPKFCSZCQVPKD-UHFFFAOYSA-N
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Description

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol . It is part of the 3-aminopyrazole class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors . The 3-aminopyrazole moiety serves as an excellent starting point for structure-activity relationship (SAR) studies, particularly for targeting understudied kinases from the PCTAIRE subfamily (such as CDK16, CDK17, and CDK18) . These kinases are implicated in various cancers, including those of the breast, prostate, and cervix, and their inhibition can lead to G2/M phase cell cycle arrest and apoptosis . The compound is offered exclusively for research applications and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

2101197-83-3

Molecular Formula

C10H18N4O

Molecular Weight

210.281

IUPAC Name

5-amino-2-propan-2-yl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-5-12-10(15)8-6-9(11)13-14(8)7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

HYPKFCSZCQVPKD-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=NN1C(C)C)N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing automated systems and advanced technologies to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazolecarboxamides.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been investigated for its potential pharmacological activities, particularly as a kinase inhibitor. Kinases are pivotal in regulating various cellular processes, and their dysregulation is often implicated in diseases such as cancer. Research has shown that derivatives of pyrazole compounds, including 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide, can selectively inhibit specific kinases like CDK16, which is associated with various cancer types. These compounds exhibit significant anti-proliferative effects against different cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Anticancer Activity
In a study focusing on pyrazole-based compounds, several derivatives were synthesized and evaluated for their anticancer properties. For instance, compounds derived from 3-amino pyrazoles demonstrated notable cytotoxicity against A549 lung cancer cells with IC50 values indicating effective growth inhibition . The ability to modify the structure of these compounds allows for optimization of their anticancer activity, making them promising candidates for further development.

Biological Research

Enzyme Inhibition
this compound has been explored for its role as an enzyme inhibitor. Its mechanism involves binding to specific enzymes and modulating their activity, which can influence various biological pathways. This property is particularly valuable in the context of drug discovery, where targeting specific enzymes can lead to the development of novel therapeutic agents .

Anti-inflammatory Effects
Research indicates that pyrazole derivatives may also possess anti-inflammatory properties. For instance, compounds targeting HDAC6 have shown promise in mitigating inflammation associated with acute liver injury . The ability of this compound to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Industrial Applications

Agrochemicals and Dyes
Beyond medicinal applications, this compound is also being investigated for its utility in industrial applications such as the development of agrochemicals and dyes. Its chemical structure allows it to act as a building block in synthesizing more complex molecules used in these industries . The versatility of pyrazole derivatives makes them valuable in formulating products that require specific chemical properties.

Case Studies

Study Focus Findings
Wei et al. (2022)Anticancer activityIdentified potent pyrazole derivatives with IC50 values indicating effective inhibition of A549 cell growth (IC50 = 26 µM) .
Zheng et al. (2024)HDAC6 inhibitionDeveloped pyrazole derivatives with significant anti-necroptotic activity (IC50 = 0.5 nM) and strong anti-inflammatory effects .
Amrhein et al. (2022)Kinase inhibitionDemonstrated that pyrazole-based inhibitors selectively target CDK16 with high potency, providing insights into structure-activity relationships .

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterase 1, which plays a role in various biological processes . The compound’s structure allows it to bind effectively to these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name (CAS) Molecular Formula Substituents (Position) Molecular Weight (g/mol) Similarity Score
3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide Not explicitly provided 1: Isopropyl; 3: Amino; 5: N-Propylcarboxamide ~265–280 (estimated) Reference
5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid (1006494-49-0) C₇H₁₁N₃O₂ 1: Isopropyl; 3: Carboxylic acid; 5: Amino 169.18 0.85
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (117860-54-5) C₅H₇N₃O₂ 1: Methyl; 3: Amino; 5: Carboxylic acid 157.13 0.87
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide C₁₃H₂₀N₆O 1: Ethyl; 4: Amino; 5: N-(3-methylpyrazolylpropyl)carboxamide 276.34

Key Observations :

  • Substituent Position: The target compound’s amino group at position 3 distinguishes it from 4-amino analogs (e.g., ), which may alter binding interactions in biological targets.
  • Carboxylic Acid vs. Carboxamide : Derivatives with carboxylic acid groups (e.g., 117860-54-5 ) exhibit higher polarity, reducing lipophilicity compared to carboxamide-containing analogs.

Case Study: Analog with Adamantane Moiety

N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide ( ) incorporates an adamantane group, significantly increasing steric bulk and rigidity. This modification enhances selectivity for hydrophobic enzyme pockets but reduces synthetic yield due to steric challenges.

Nitro-Substituted Analogs

N-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide ( ) features a nitro group, which introduces strong electron-withdrawing effects. This enhances electrophilic reactivity, making it suitable for prodrug designs or photoaffinity labeling.

Heterocyclic Hybrids

Compounds like 5-cyclopropyl-N-((1-methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide ( ) merge pyrazole with isoxazole rings. Such hybrids broaden pharmacological profiles by targeting multiple enzyme domains (e.g., dual kinase inhibitors).

Biological Activity

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

The compound has the following chemical properties:

PropertyValue
CAS No. 2101197-83-3
Molecular Formula C10H18N4O
Molecular Weight 210.281 g/mol
IUPAC Name 5-amino-2-propan-2-yl-N-propylpyrazole-3-carboxamide
InChI Key HYPKFCSZCQVPKD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and condensation reactions. Various synthetic routes have been documented, optimizing yield and purity for potential pharmaceutical applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. This inhibition can lead to various downstream effects, including modulation of inflammatory responses and cell cycle regulation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential in treating inflammatory diseases .

Anticancer Activity

Recent studies highlight the compound's anticancer potential. It has been tested against several cancer cell lines, showing significant cytotoxicity. For example:

Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Kinase Inhibition : A study focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK16, showing an EC50 value of 33 nM. This inhibition was linked to G2/M phase arrest in cancer cells, providing a mechanism for its anticancer activity .
  • Cell Viability Assessment : In a viability assessment using various cancer cell lines, the compound decreased cell counts in a dose-dependent manner, further supporting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between pyrazole precursors and carboxamide derivatives. Key steps include:

  • Precursor Selection : Use 3-amino-pyrazole intermediates (e.g., 5-propyl-1H-pyrazol-3-amine hydrochloride, as in ) with propyl-isopropyl substituents.
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred to enhance solubility and reaction efficiency .
  • Catalyst Use : Amine-based catalysts or coupling reagents (e.g., Oxyma in DCM/DMF mixtures) improve carboxamide bond formation .
  • Computational Design : Apply quantum chemical calculations to predict reaction pathways and optimize conditions (e.g., temperature, solvent ratios) .

Q. Table 1: Synthetic Parameters and Optimization Strategies

ParameterExample ConditionsSource Evidence
SolventDMF, Toluene (1:1 ratio)
CatalystOxyma (5 eq.)
Temperature25–60°C (controlled via reflux)
Reaction Time12–24 hours (monitored via TLC)

Q. How can researchers confirm the identity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare experimental 1^1H/13^13C NMR spectra with predicted shifts from computational tools (e.g., using SMILES strings like O=C(N)C1=C(N)C(CCC)=NN1 for structural validation) .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., average mass ~224.28 g/mol) via high-resolution MS (HRMS) or LC-MS .
  • Chromatographic Methods :
    • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N composition against theoretical values (e.g., C9_9H17_{17}N4_4O) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Receptor Binding Assays : Test affinity for targets like kinases or GPCRs using fluorescence polarization or radioligand displacement .
  • Enzyme Inhibition Studies : Use kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibitory effects on enzymes like phosphodiesterases or proteases .
  • Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary anticancer activity .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or EGFR kinases) .
  • QSAR Analysis : Build regression models correlating substituent properties (e.g., logP, polar surface area) with activity data from analogs (e.g., 5-propyl-1H-pyrazol-3-amine derivatives) .
  • MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water) to assess stability and binding free energies .

Q. Table 2: Computational Tools and Applications

Tool/TechniqueApplicationSource Evidence
AutoDock VinaBinding affinity prediction
Gaussian (DFT)Transition state optimization
GROMACSProtein-ligand dynamics

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., IC50_{50} determination in triplicate) to rule out variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .
  • Structural Analog Comparison : Benchmark against structurally related compounds (e.g., 4-Amino-3-propyl-1H-pyrazole-5-carboxamide or N-(4-fluorophenyl) analogs ) to identify substituent-specific effects.

Q. What strategies enable comparative studies with pyrazole-carboxamide analogs?

Methodological Answer:

  • Library Synthesis : Prepare analogs with varying substituents (e.g., cyclopropyl, nitro groups) using parallel synthesis techniques .
  • Thermodynamic Profiling : Measure solubility (via shake-flask method) and logP (via HPLC) to correlate physicochemical properties with bioactivity .
  • Crystallography : Solve X-ray structures of analogs to identify key hydrogen-bonding interactions (e.g., carboxamide NH with kinase active sites) .

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